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Compound of Interest

Compound Name:
11-A-Hydroxy canrenone methyl

ester

Cat. No.: B138474 Get Quote

Application Notes and Protocols for 11-A-
Hydroxy Canrenone Methyl Ester
For research, scientific, and drug development professionals.

Disclaimer: 11-A-Hydroxy canrenone methyl ester is primarily documented as a chemical

intermediate in the synthesis of the cardiovascular drug Eplerenone. As such, there is limited

publicly available information regarding its specific recommended dosage and administration

for research purposes. The following application notes and protocols are based on the known

biological activity of structurally and functionally related mineralocorticoid receptor (MR)

antagonists, such as canrenone, spironolactone, and eplerenone. Researchers should use this

information as a guide and conduct their own dose-finding and optimization studies for their

specific experimental models.

Introduction
11-A-Hydroxy canrenone methyl ester is a steroidal compound that, like its relatives

canrenone, spironolactone, and eplerenone, is expected to function as a mineralocorticoid

receptor (MR) antagonist. The MR, a nuclear hormone receptor, plays a crucial role in

regulating blood pressure and fluid balance through its interaction with the hormone

aldosterone. Dysregulation of the MR signaling pathway is implicated in various cardiovascular

and renal diseases, making MR antagonists a key area of therapeutic research.
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Chemical and Physical Properties:

Property Value Reference

CAS Number 192704-56-6

Molecular Formula C24H32O6

Molecular Weight 416.51 g/mol

Appearance White to Off-White Solid

Melting Point 230-232 °C

Mechanism of Action: The Mineralocorticoid
Receptor Signaling Pathway
11-A-Hydroxy canrenone methyl ester is presumed to act as a competitive antagonist at the

mineralocorticoid receptor. In its active state, the MR translocates to the nucleus and

modulates the transcription of target genes involved in sodium and potassium transport. By

blocking aldosterone binding, MR antagonists inhibit this signaling cascade.
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Caption: Mineralocorticoid Receptor Signaling Pathway.
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Recommended Dosage and Administration (Inferred
from Related Compounds)
Due to the lack of direct experimental data for 11-A-Hydroxy canrenone methyl ester, the

following dosage recommendations for preclinical studies are extrapolated from published

research on eplerenone and spironolactone in various animal models. It is critical to perform

dose-response studies to determine the optimal dosage for your specific model and

experimental endpoint.

Preclinical Dosage in Animal Models (Oral Administration):

Compound Animal Model Dosage Range Application Reference

Eplerenone

Spontaneously

Hypertensive Rat

(SHR)

100 mg/kg/day Hypertension

Two-Kidney,

One-Clip (2K-1C)

Rat

Not specified, but

effective

Renovascular

Hypertension

Dahl Salt-

Sensitive (DS)

Rat

Not specified, but

effective

Salt-Sensitive

Hypertension

Spironolactone Dog (Beagle) 0.8 - 8 mg/kg
Hyperaldosteroni

sm Model

Dog (Beagle) 2 - 4 mg/kg/day
Healthy dogs

(RAAS study)

Mouse (BALB/c)
4.4 - 17.6

mg/kg/day

Leishmaniasis

Model

Mouse 10 - 160 mg/kg
Pain Response

Study

Canrenone Rat 1 mg/kg
Anesthetized rats

(PE reactivity)
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Administration:

For preclinical studies, oral gavage is a common method of administration. The compound

should be dissolved or suspended in a suitable vehicle, such as:

0.5% or 1% Methylcellulose: A common suspending agent.

Corn oil: Can be used for lipophilic compounds.

Polyethylene glycol (PEG) 400: A water-miscible solvent.

Dimethyl sulfoxide (DMSO): Should be used with caution and at low final concentrations due

to potential toxicity.

Experimental Protocols
In Vitro Mineralocorticoid Receptor Binding Assay
This protocol is designed to determine the affinity of 11-A-Hydroxy canrenone methyl ester
for the mineralocorticoid receptor.
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Start: Prepare Reagents

Prepare MR-containing
cell lysate or purified receptor

Prepare radiolabeled
aldosterone ([3H]-aldosterone)

Prepare serial dilutions of
11-A-Hydroxy canrenone methyl ester

Incubate MR, [3H]-aldosterone,
and test compound

Separate bound from
free radioligand
(e.g., filtration)

Quantify bound radioactivity
(Scintillation counting)

Data Analysis:
Calculate Ki or IC50

Click to download full resolution via product page

Caption: In Vitro MR Binding Assay Workflow.

Methodology:

Receptor Preparation: Utilize a source of mineralocorticoid receptors, such as a cell line

overexpressing the human MR or tissue homogenates known to express the receptor (e.g.,

kidney).

Ligand: Use a radiolabeled MR agonist, typically [³H]-aldosterone, as the tracer.
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Competition Binding: Incubate a fixed concentration of the MR and [³H]-aldosterone with

varying concentrations of 11-A-Hydroxy canrenone methyl ester.

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the

unbound ligand using a method like vacuum filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration to determine the IC50 value (the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then

be calculated using the Cheng-Prusoff equation.

In Vivo Model: Angiotensin II-Induced Hypertension and
Fibrosis
This protocol outlines a common animal model to assess the efficacy of 11-A-Hydroxy
canrenone methyl ester in a disease-relevant context.

Methodology:

Animal Model: Use a suitable rodent model, such as C57BL/6J mice or Wistar rats.

Induction of Hypertension: Continuously infuse Angiotensin II (e

To cite this document: BenchChem. [Recommended dosage and administration of 11-A-
Hydroxy canrenone methyl ester]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138474#recommended-dosage-and-administration-
of-11-a-hydroxy-canrenone-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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